molecular formula C6H12N4 B13332840 4-(2H-1,2,3-Triazol-2-yl)butan-1-amine

4-(2H-1,2,3-Triazol-2-yl)butan-1-amine

Cat. No.: B13332840
M. Wt: 140.19 g/mol
InChI Key: DGKFBIWDXBWNMY-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-Triazol-2-yl)butan-1-amine represents a structurally significant heterocyclic compound that incorporates both triazole and primary amine functional groups, making it particularly valuable in medicinal chemistry and drug discovery research. This molecular architecture features a 1,2,3-triazole ring system connected through a four-carbon alkyl linker to a terminal amine group, creating a versatile scaffold for chemical modification and bioconjugation applications . The compound's structural similarity to 2H-1,2,3-triazol-2-amine core skeleton provides researchers with a functionalized derivative that maintains the robust physicochemical properties of the triazole heterocycle while introducing additional flexibility and reactive sites through the butylamine chain. Researchers primarily utilize this compound as a key intermediate in the synthesis of more complex molecular architectures, particularly through click chemistry approaches and copper-catalyzed azide-alkyne cycloaddition reactions. The terminal primary amine functionality serves as an excellent handle for further derivatization, allowing conjugation to carboxylic acids, carbonyl compounds, and other electrophilic partners, while the triazole ring contributes to enhanced metabolic stability, water solubility, and potential hydrogen bonding capabilities in resulting compounds . This combination of features makes it particularly valuable in developing targeted chemical probes, pharmaceutical candidates, and biomolecular conjugates for mechanistic studies. The structural configuration of this compound enables specific molecular interactions that may enhance binding affinity in biological systems, with potential applications in enzyme inhibition, receptor modulation, and chemical biology research. While similar triazole-containing compounds are known to exhibit diverse biological activities, this specific derivative's extended chain length between functional groups offers unique spatial geometry that may be optimized for particular target engagement. Researchers should note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic procedures, therapeutic applications, or personal use. Proper handling procedures should be followed, including the use of appropriate personal protective equipment and working in a well-ventilated environment. Long-term storage recommendations include maintaining the compound under inert atmosphere at -20°C, protected from light and moisture to ensure stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

4-(triazol-2-yl)butan-1-amine

InChI

InChI=1S/C6H12N4/c7-3-1-2-6-10-8-4-5-9-10/h4-5H,1-3,6-7H2

InChI Key

DGKFBIWDXBWNMY-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1)CCCCN

Origin of Product

United States

Synthetic Methodologies for 4 2h 1,2,3 Triazol 2 Yl Butan 1 Amine and Analogous Triazole Amine Structures

Classical Approaches to 1,2,3-Triazole Synthesis

The foundational methods for forming the 1,2,3-triazole ring have been refined over decades, providing a robust toolkit for synthetic chemists.

The cornerstone of 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne). wikipedia.orgwikipedia.org This thermal process was first extensively studied by Rolf Huisgen and involves a concerted mechanism where the five-membered triazole ring forms in a single step. wikipedia.org However, the uncatalyzed reaction often requires elevated temperatures and extended reaction times. wikipedia.orgijrpc.com A significant drawback of the thermal Huisgen cycloaddition is its lack of regioselectivity, typically yielding a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers when asymmetrical alkynes are used. wikipedia.orgnih.gov

The challenge of controlling the isomeric outcome of the Huisgen cycloaddition led to the development of regioselective synthetic methods. nih.gov The ability to selectively produce either the 1,4- or 1,5-disubstituted isomer is crucial for applications in medicinal chemistry and materials science, where specific substitution patterns are required for desired functions. nih.gov This regioselectivity is primarily achieved through the use of metal catalysts, which alter the reaction mechanism from a concerted cycloaddition to a stepwise process, thereby directing the orientation of the azide (B81097) and alkyne components. nih.govresearchgate.net

The discovery of metal-catalyzed azide-alkyne cycloadditions revolutionized triazole synthesis. These methods offer high yields, mild reaction conditions, and, most importantly, excellent regiocontrol.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Independently reported by the groups of Morten Meldal and K. Barry Sharpless in 2002, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry". nih.govresearchgate.net This reaction is highly reliable and specific, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The CuAAC reaction works best with terminal alkynes and proceeds through a stepwise mechanism involving copper(I) acetylide intermediates. nih.gov Its efficiency, simplicity, and high yields have made it a widely used tool in various fields, including drug development and bioconjugation. researchgate.netnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method to CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides selective access to 1,5-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.org Unlike CuAAC, the ruthenium-catalyzed process can effectively utilize both terminal and internal alkynes, significantly broadening its scope. acs.orgnih.gov The proposed mechanism for RuAAC does not involve a metal acetylide intermediate but proceeds through the formation of a six-membered ruthenacycle via oxidative coupling. researchgate.netorganic-chemistry.orgnih.gov

Below is a table comparing the key features of CuAAC and RuAAC protocols.

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Regioisomer 1,4-Disubstituted nih.gov1,5-Disubstituted organic-chemistry.org
Catalyst Copper(I) species (e.g., CuI, CuSO₄/Sodium Ascorbate) researchgate.netRuthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂) nih.gov
Alkyne Scope Primarily terminal alkynes wikipedia.orgTerminal and internal alkynes acs.orgnih.gov
Mechanism Stepwise, via copper acetylide intermediate nih.govStepwise, via ruthenacycle intermediate organic-chemistry.orgnih.gov
Common Use "Click chemistry," bioconjugation, material science nih.govSynthesis of specific 1,5-isomers, access to fully substituted triazoles organic-chemistry.orgacs.org

While metal-catalyzed reactions are highly efficient, the removal of metal contaminants can be a concern, particularly in pharmaceutical applications. This has driven the development of metal-free alternatives. The original thermal Huisgen cycloaddition is inherently metal-free but suffers from poor regioselectivity. tandfonline.com More recent metal-free strategies include the use of an inorganic base in DMSO to promote the reaction between alkynes and triazoles for the synthesis of vinyl-1,2,3-triazoles. rsc.orgnih.gov Another approach involves using α,α-difluoro-N-tosylhydrazones as reagents that can transform amines into 1,2,3-triazoles without the need for a metal catalyst or an azide starting material. researchgate.net

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. These principles have been successfully applied to the synthesis of triazole derivatives.

The application of green chemistry principles has led to more environmentally friendly methods for synthesizing 1,2,3-triazoles. rsc.orgresearchgate.net These approaches focus on several key areas:

Green Solvents: Traditional organic solvents are often volatile and toxic. rsc.org Sustainable alternatives such as water, glycerol, deep eutectic solvents (DES), and the biodegradable solvent Cyrene™ have been successfully employed for triazole synthesis. nih.govconsensus.appnih.gov Using water not only reduces environmental impact but can also simplify product isolation. consensus.app

Reusable Catalysts: To minimize waste, heterogeneous catalysts that can be easily recovered and reused are highly desirable. nih.gov Examples include copper nanoparticles and zinc oxide nanorods, which have demonstrated high catalytic efficiency and can be recycled multiple times without significant loss of activity. consensus.apprsc.org

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound have been used to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov

The following table summarizes some green approaches to 1,2,3-triazole synthesis.

Green ApproachExample SystemKey Advantages
Benign Solvents Water, Glycerol, Cyrene™, Deep Eutectic Solvents (DES) consensus.appnih.govNon-toxic, non-flammable, reduced environmental impact, potential for catalyst recycling. consensus.apprsc.org
Heterogeneous Catalysts Copper nanoparticles, ZnO-CTAB nanocrystals rsc.orgEasy separation from the reaction mixture, catalyst reusability, cost-effectiveness. nih.govrsc.org
Alternative Energy Ultrasound, Microwave irradiation nih.govReduced reaction times, improved yields, lower energy consumption. nih.gov
One-Pot Reactions Three-component reactions (e.g., organic halide, alkyne, sodium azide) nih.govIncreased efficiency, reduced waste from intermediate purification steps. nih.gov

Multicomponent Reactions (MCRs) for Triazole Scaffolds

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com Several MCRs have been developed for the synthesis of highly substituted 1,2,3-triazoles.

A common MCR strategy for triazoles involves the reaction of primary amines, enolizable ketones, and an azide source. frontiersin.org For the synthesis of triazoles bearing an aminoalkyl chain, one could employ a primary amine that already contains the desired chain (e.g., a protected butane-1,4-diamine) as one of the components. Alternatively, MCRs can be designed to produce an intermediate that is then subjected to a subsequent intramolecular cycloaddition to form a fused triazole system. mdpi.comresearchgate.net

Intramolecular Azide-Alkyne Cycloaddition (IAAC) Approaches

The intramolecular azide-alkyne cycloaddition (IAAC) is a powerful strategy for the synthesis of fused triazole ring systems. mdpi.comnih.gov This approach involves the synthesis of a precursor molecule that contains both an azide and an alkyne functionality, which then undergoes an intramolecular cyclization. nih.gov A key advantage of the IAAC is that it often proceeds with high regioselectivity and can, in many cases, occur thermally without the need for a metal catalyst, driven by the entropic favorability of the intramolecular process. mdpi.com

To apply this to the synthesis of structures analogous to 4-(2H-1,2,3-Triazol-2-yl)butan-1-amine, one could design a precursor where the butane-1-amine moiety is part of a larger cyclic structure fused to the triazole ring. The synthesis of these precursors often involves multiple steps to install the azide and alkyne groups onto a suitable scaffold, such as an amino acid or amino alcohol. nih.gov

Strategies for Incorporating the Butane-1-amine Moiety or Similar Alkyl Amine Chains into Triazole Scaffolds

The introduction of the butane-1-amine or similar side chains can be achieved through two primary strategies: pre-functionalization, where the amine-containing fragment is part of one of the reactants before triazole formation, or post-functionalization, where the amine is introduced after the triazole ring has been synthesized.

Pre-functionalization: This is the more common approach. It involves using a starting material that already contains the butane-amine moiety, typically with the amine group protected. For example, the CuAAC reaction can be performed between an alkyne and a protected 4-azidobutan-1-amine. nih.gov The use of protecting groups, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), is crucial to prevent the free amine from interfering with the cycloaddition reaction. nih.gov After the triazole ring is formed, the protecting group is removed under appropriate conditions to yield the final product.

Post-functionalization: In this strategy, a triazole ring with a suitable reactive handle (e.g., a halide or a hydroxyl group) on the alkyl side chain is first synthesized. The amine functionality is then introduced via nucleophilic substitution or other conversion reactions. For instance, a 1-(4-bromobutyl)-1,2,3-triazole (B11925636) could be reacted with an amine source like ammonia (B1221849) or a protected amine equivalent. Another approach is the N-alkylation of an NH-triazole with a reagent like 4-bromobutan-1-amine, although this can often lead to a mixture of N1 and N2-alkylated isomers, requiring careful control of reaction conditions to achieve regioselectivity. nih.govresearchgate.net

Table 3: Common Precursors for Incorporating Alkyl Amine Chains

Precursor TypeExampleSynthetic Utility
Azido-amineN-Boc-4-azidobutan-1-amineReacts with alkynes in CuAAC to form 1,4-disubstituted triazoles.
Alkynyl-amineN-Boc-pent-4-yn-1-amineReacts with azides in CuAAC to form 1,4-disubstituted triazoles.
Halo-amineN-Boc-4-bromobutan-1-amineUsed for N-alkylation of triazoles.
Amino acid derivativeN-Boc-propargylglycineProvides a chiral backbone with both alkyne and protected amine functionalities. acs.org

Advanced Characterization Techniques for 4 2h 1,2,3 Triazol 2 Yl Butan 1 Amine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It provides precise information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

In the ¹H-NMR spectrum of 4-(2H-1,2,3-triazol-2-yl)butan-1-amine, distinct signals corresponding to the protons of the triazole ring and the butylamine (B146782) side chain are expected. The two protons on the triazole ring of a 2-substituted-2H-1,2,3-triazole typically appear as a singlet in the aromatic region. For related 1,4-disubstituted 1,2,3-triazoles, the triazole proton signal (H5) is often observed as a singlet between δ 8.00–8.75 ppm. mdpi.com The protons of the butylamine chain would exhibit characteristic multiplets, with chemical shifts influenced by their proximity to the triazole ring and the terminal amine group.

The ¹³C-NMR spectrum provides complementary information. For 1,4-disubstituted 1,2,3-triazoles, the carbon atoms of the triazole ring (C4 and C5) typically resonate in the range of δ 122–128 ppm and δ 139–149 ppm, respectively. mdpi.com The four distinct carbon signals of the butyl chain in this compound would appear in the aliphatic region of the spectrum. The use of 2D NMR techniques, such as COSY and HSQC, is essential for unambiguously assigning all proton and carbon signals, confirming the connectivity of the molecule. digitellinc.commdpi.com

Table 1: Representative NMR Data for Substituted 1,2,3-Triazole Derivatives This table presents typical chemical shift ranges based on data for various 1,2,3-triazole derivatives.

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹H-NMR Triazole Ring CH8.00 - 8.75 mdpi.com
CH₂ adjacent to Triazole~4.40 - 4.80
Aliphatic CH₂~1.50 - 2.00
CH₂ adjacent to NH₂~2.70 - 3.10
¹³C-NMR Triazole Ring C4/C5122 - 149 mdpi.com
CH₂ adjacent to Triazole~50 - 55
Aliphatic CH₂~20 - 35
CH₂ adjacent to NH₂~40 - 45

Note: Specific shifts for this compound would require experimental measurement.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectra of 1H- and 2H-1,2,3-triazoles have been studied in detail, allowing for the identification of characteristic "marker bands" for the triazole ring. nih.gov

For this compound, the IR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine group would appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching of the aliphatic butyl chain would be observed around 2850-2960 cm⁻¹. Vibrations associated with the triazole ring, including C=N and N=N stretching, typically occur in the 1400-1600 cm⁻¹ region. nih.gov Ring bending and stretching modes specific to the 1,2,3-triazole heterocycle would also be present at lower wavenumbers. rsc.org

Table 2: Expected IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchPrimary Amine
2850 - 2960C-H StretchAlkyl Chain
1400 - 1600C=N, N=N StretchTriazole Ring
1000 - 1250C-N StretchAmine, Triazole Ring

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound would be expected to be readily detected as the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of this ion, which can be used to confirm the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the parent ion. This provides valuable structural information. For instance, fragmentation of the [M+H]⁺ ion of this compound might involve cleavage of the butylamine side chain or the characteristic loss of a neutral nitrogen molecule (N₂) from the triazole ring, a common fragmentation pattern for this heterocycle. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The 1,2,3-triazole ring is an aromatic heterocycle with π-electrons, leading to characteristic π → π* transitions. researchgate.net

The gas-phase UV absorption spectrum of 2H-1,2,3-triazole is dominated by a broad, strong absorption band centered around 205-210 nm. researchgate.netresearchgate.net In solution, the position of the absorption maximum (λmax) can be influenced by the solvent and the nature of the substituents on the triazole ring. For derivatives of 2H-1,2,3-triazole, absorption bands are typically observed in the 200-270 nm range. acs.org The presence of the butylamine substituent is not expected to significantly shift the primary absorption band of the 2H-1,2,3-triazole chromophore.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about molecular connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the exact isomeric form and conformation of the molecule. nih.gov

For a derivative of this compound that forms suitable single crystals, X-ray diffraction analysis would definitively confirm the attachment of the butylamine chain at the N2 position of the 1,2,3-triazole ring. nih.gov Furthermore, the analysis reveals how molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding, which would be expected for a primary amine. The planarity of the triazole ring and the specific geometry of the butylamine chain can be precisely determined. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of Triazole Amine Compounds

Influence of Substituents on the 1,2,3-Triazole Core and Butyl Amine Chain

The biological activity of triazole-amine compounds is highly dependent on the nature and position of substituents on both the triazole core and the alkylamine chain. Modifications to these regions can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties.

Regarding the butyl amine chain , the primary amine is a critical feature, often involved in key ionic interactions with acidic residues (e.g., aspartate or glutamate) in a receptor's binding pocket. The length and flexibility of the four-carbon chain are also crucial, as they determine the optimal positioning of the amine group for this interaction. Shortening or lengthening the chain can lead to a significant loss of potency. Furthermore, substitution on the alkyl chain itself can influence both potency and metabolic stability. For example, the introduction of a methyl group could restrict the conformational freedom of the chain, potentially locking it into a more bioactive conformation, or it could introduce a chiral center, leading to stereoselective activity.

A hypothetical SAR study for 4-(2H-1,2,3-Triazol-2-yl)butan-1-amine derivatives could explore a variety of substituents to probe these effects, as illustrated in the table below.

Compound IDR1 (on Triazole)R2 (on Butylamine)Hypothetical Biological Activity (IC50, nM)
1HH100
2CH3H50
3ClH75
4Hα-CH3120
5CH3α-CH380

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For triazole-amine compounds, QSAR models can provide valuable insights into the physicochemical properties that are most influential for their activity. nih.govnih.gov

A typical QSAR model for derivatives of this compound would likely incorporate descriptors such as:

Hydrophobicity (logP): This parameter is often crucial for membrane permeability and interaction with hydrophobic pockets in the target protein.

Electronic parameters (e.g., Hammett constants, partial charges): These describe the electronic influence of substituents and are important for electrostatic interactions.

Steric parameters (e.g., molar refractivity, Taft steric parameters): These quantify the size and shape of substituents and their impact on binding.

Topological indices: These describe the connectivity and branching of the molecule.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. For a series of this compound analogs, a 3D-QSAR model could reveal, for example, a favored region for a bulky, hydrophobic substituent on the triazole ring and a disfavored region for steric bulk near the terminal amine.

QSAR DescriptorCorrelation with ActivityImplication for Design
logPPositiveIncreased lipophilicity may enhance activity.
Molar Refractivity (MR)Negative for certain positionsBulky groups may be detrimental at specific locations.
Dipole MomentPositivePolar interactions are likely important for binding.

Bioisosteric Replacement Strategies Involving the 1,2,3-Triazole Ring

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles. The 1,2,3-triazole ring is a versatile bioisostere for various functional groups, most notably the amide bond. Its planarity, dipole moment, and ability to participate in hydrogen bonding allow it to mimic the geometry and electronic properties of a trans-amide linkage. This replacement can enhance metabolic stability by removing a site susceptible to enzymatic hydrolysis.

In the context of this compound, while the triazole is a core part of the scaffold, one could envision a broader medicinal chemistry program where this moiety was introduced as a bioisosteric replacement for another five-membered heterocycle, such as an oxadiazole, pyrazole, or even a phenyl ring, in a pre-existing lead compound. The rationale for such a replacement would be to modulate the compound's properties. For example, compared to a phenyl ring, the triazole ring has a different electronic distribution and introduces hydrogen bond accepting capabilities, which could lead to a different binding mode or improved solubility.

The table below illustrates potential bioisosteric replacements for the 1,2,3-triazole ring and their potential impact on the properties of the molecule.

Original MoietyBioisosteric ReplacementPotential Advantages
Phenyl1,2,3-TriazoleImproved solubility, additional hydrogen bond acceptors, altered electronic profile.
1,3,4-Oxadiazole1,2,3-TriazoleDifferent hydrogen bonding pattern, potential for altered metabolic stability.
Thiophene1,2,3-TriazoleReduced potential for metabolic oxidation, altered aromatic interactions.

Conformational Effects of the Butylamine (B146782) Chain on Molecular Recognition and Biological Interactions

The conformational flexibility of the butylamine chain is a critical determinant of the biological activity of this compound and its derivatives. This flexible linker allows the terminal primary amine to adopt the optimal orientation to form a key interaction, typically an ionic bond, with a negatively charged residue in the target's binding site.

The four-carbon length of the chain provides a specific degree of freedom, allowing for a range of possible dihedral angles. Computational conformational analysis can be used to identify low-energy conformers of the molecule. It is often hypothesized that one of these low-energy conformers represents the "bioactive conformation," the specific shape the molecule adopts when bound to its biological target.

The interaction with the receptor can stabilize a conformation that might not be the most stable one in solution. Molecular recognition is a dynamic process, and the ability of the butylamine chain to adapt its conformation upon binding is essential for high-affinity interactions. Factors that can influence the conformational preference of the chain include:

Internal steric interactions: Repulsions between atoms within the molecule can disfavor certain conformations.

Solvation effects: The interaction of the molecule with the surrounding solvent can influence which conformations are more stable.

Receptor-ligand interactions: The specific interactions with the amino acid residues in the binding pocket will ultimately determine the bound conformation.

Understanding the conformational preferences of the butylamine chain is crucial for the rational design of more potent and selective analogs. For instance, introducing conformational constraints, such as a double bond or a small ring within the chain, could be a strategy to lock the molecule in its bioactive conformation, potentially leading to an increase in potency.

Mechanistic Studies of Reactions Involving 4 2h 1,2,3 Triazol 2 Yl Butan 1 Amine Precursors and Analogs

Reaction Mechanism Elucidation for Triazole Ring Formation (e.g., Concerted vs. Non-Concerted)

The formation of the 1,2,3-triazole ring from an azide (B81097) and an alkyne is a cornerstone of heterocyclic synthesis, with the underlying mechanism varying significantly depending on the reaction conditions.

The classical Huisgen 1,3-dipolar cycloaddition, conducted thermally without a catalyst, is generally understood to proceed through a concerted mechanism. nih.gov This reaction, however, has notable drawbacks; it requires elevated temperatures and frequently results in a mixture of 1,4- and 1,5-disubstituted regioisomers when using unsymmetrical alkynes, as the energy levels for the different molecular orbital interactions are very similar. nih.govorganic-chemistry.org The high activation barrier for this exothermic reaction leads to very slow reaction rates even at high temperatures. nih.gov

The advent of metal catalysis dramatically altered the mechanistic landscape. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click chemistry" reaction, proceeds through a non-concerted, stepwise pathway. organic-chemistry.orgorganic-chemistry.org This catalytic process offers a massive rate acceleration (10⁷ to 10⁸ times faster than the uncatalyzed version) and proceeds under mild, often aqueous, conditions. organic-chemistry.org The mechanism involves the initial formation of a copper acetylide intermediate. researchgate.netresearchgate.net Computational studies support a pathway where the copper catalyst transforms the reaction into a stepwise process, lowering the activation barrier and involving unprecedented metallacycle intermediates. organic-chemistry.orgnih.goviosrjournals.org This mechanism accounts for the reaction's high regioselectivity, yielding exclusively 1,4-disubstituted 1,2,3-triazoles. nih.gov

Complementary to the CuAAC is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively produces 1,5-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.org This reaction also follows a non-concerted mechanism that is distinct from the copper-catalyzed route. The proposed mechanism involves an oxidative coupling of the azide and the alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. acs.orgnih.gov This step is followed by reductive elimination to yield the triazole product. acs.org Density Functional Theory (DFT) calculations have substantiated this mechanistic proposal, indicating that the reductive elimination step is rate-determining. acs.org

Table 1. Comparison of Mechanistic Pathways for 1,2,3-Triazole Formation.
Reaction TypeCatalystRegioselectivityMechanism TypeKey Intermediate(s)
Thermal Huisgen CycloadditionNoneMixture of 1,4- and 1,5-isomersConcerted 1,3-dipolar cycloadditionN/A
Copper-Catalyzed (CuAAC)Copper(I)1,4-disubstitutedNon-concerted (stepwise)Copper acetylide, Six-membered copper-containing intermediate
Ruthenium-Catalyzed (RuAAC)Ruthenium(II) (e.g., [Cp*RuCl])1,5-disubstitutedNon-concerted (stepwise)Six-membered ruthenacycle

Exploration of Formal Cycloreversion Processes of 1,2,3-Triazole Compounds

While the formation of the 1,2,3-triazole ring is a thermodynamically favorable process, making the ring robust and stable under most conditions, its reversal—a formal cycloreversion or "retro-click" reaction—has been explored. nih.govmdpi.com This process involves breaking the triazole ring to regenerate the constituent azide and alkyne or other products.

Certain photochromic 4,5-bisthiazolyl-1,2,3-triazoles have demonstrated thermally reversible photochromism. beilstein-journals.org After photochemical cyclization is induced by UV light, the resulting closed forms can undergo a thermal back reaction, as this process restores the aromatic stabilization energy that was lost. beilstein-journals.org

A more direct "unclicking" has been investigated through mechanochemistry. nih.gov Studies have shown that applying mechanical force, for instance via sonication of polymers incorporating 1,2,3-triazoles, can induce a formal cycloreversion. mdpi.com However, computational modeling suggests this process is not universally applicable. nih.gov These studies indicate that force-induced cycloreversion is a feasible pathway primarily for 1,5-substituted triazoles. For the more common 1,4-substituted triazoles, this retro-reaction is energetically much less favorable than the rupture of adjacent single bonds in the polymer chain, making it an unlikely event. nih.gov Even in the case of 1,5-isomers, the cycloreversion process competes with the cleavage of the carbon-nitrogen bond connecting the triazole ring to its substituent. nih.gov

Table 2. Summary of 1,2,3-Triazole Cycloreversion Processes.
Cycloreversion MethodDescriptionKey Findings and Limitations
Thermal CycloreversionReversion to reactants upon heating, often observed in specific photochromic systems after UV irradiation.Applicable to specialized triazole systems where the cyclized product is less stable and loses aromaticity. beilstein-journals.org
Mechanochemical CycloreversionInducing the retro-cycloaddition by applying an external mechanical force to a molecule, typically embedded in a polymer. mdpi.comComputational studies suggest it is only feasible for 1,5-substituted triazoles and competes with other bond-rupture events. nih.gov

Role of Catalysis and Reaction Conditions in Directing Mechanistic Pathways

The choice of catalyst is the most critical factor in directing the mechanistic pathway and, consequently, the regiochemical outcome of the azide-alkyne cycloaddition.

No Catalyst: In the absence of a catalyst, the reaction follows a concerted thermal cycloaddition pathway, which generally lacks regiocontrol and requires significant energy input. nih.govorganic-chemistry.org

Copper(I) Catalysis (CuAAC): The use of a Cu(I) catalyst fundamentally changes the mechanism to a stepwise process that proceeds via a copper-acetylide intermediate. organic-chemistry.orgresearchgate.net This pathway is highly regioselective, producing only 1,4-disubstituted triazoles. organic-chemistry.org The reaction is remarkably tolerant of various functional groups and can be performed in a wide range of solvents, including water, over a broad pH range (4 to 12) and often at room temperature. organic-chemistry.org The active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. nih.govnih.gov

Ruthenium(II) Catalysis (RuAAC): Ruthenium complexes, particularly those containing a [Cp*RuCl] unit, catalyze a different non-concerted pathway. acs.orgacs.org This mechanism involves a ruthenacycle intermediate and leads selectively to the formation of 1,5-disubstituted triazoles. acs.orgnih.gov A key advantage of the RuAAC is its ability to engage not only terminal alkynes but also internal alkynes, providing access to fully substituted 1,2,3-triazoles. organic-chemistry.org These reactions are typically run in nonprotic organic solvents such as toluene, benzene, or tetrahydrofuran (B95107) (THF) at temperatures ranging from ambient to 80 °C. acs.orgchalmers.se

Beyond the catalyst itself, reaction conditions such as solvent and base can also play a significant role. For example, a system using cesium carbonate as a base in dimethyl sulfoxide (B87167) (DMSO) has been shown to be uniquely effective for promoting the reaction between β-carbonyl phosphonates and azides to form multi-substituted triazoles under mild conditions. nih.govacs.org This highlights that the interplay of catalyst, solvent, and other reagents can be finely tuned to control reactivity and selectivity.

Table 3. Influence of Catalysis on Azide-Alkyne Cycloaddition Pathways.
ParameterCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Catalyst Copper(I) salts or Cu(II) with a reducing agentRuthenium(II) complexes, e.g., [Cp*RuCl]
Regioselectivity Exclusively 1,4-disubstituted productsPredominantly 1,5-disubstituted products
Mechanistic Pathway Stepwise via copper acetylide intermediateStepwise via oxidative coupling to a ruthenacycle
Substrate Scope Primarily terminal alkynesTerminal and internal alkynes
Typical Solvents Wide range, including aqueous mediaNonprotic solvents (e.g., toluene, THF)
Typical Temperature Room temperatureRoom temperature to 80°C

Molecular Design and Synthesis of Advanced 4 2h 1,2,3 Triazol 2 Yl Butan 1 Amine Analogs and Hybrid Architectures

Design Principles for Triazole-Amine Hybrid Molecules

The design of hybrid molecules incorporating the triazole-amine motif is rooted in several key principles aimed at optimizing molecular interactions with biological targets. The 1,2,3-triazole ring is a bioisosteric equivalent of an amide bond, offering similar steric and electronic properties but with enhanced metabolic stability. This five-membered heterocycle is chemically robust and can participate in hydrogen bonding, dipole-dipole, and π-stacking interactions, which are crucial for molecular recognition at the active sites of proteins.

The butan-1-amine linker provides a flexible spacer that allows for optimal positioning of the triazole and other pharmacophoric groups within a binding pocket. The length and conformation of this linker are critical design elements that are often systematically varied to achieve the desired biological activity. Furthermore, the primary amine group serves as a key interaction point, often forming salt bridges or hydrogen bonds with acidic residues in target proteins.

Structure-activity relationship (SAR) studies on related triazole derivatives have shown that the nature and position of substituents on the triazole ring can significantly impact biological efficacy. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the triazole ring, influencing its interaction with biological targets. Similarly, sterically demanding substituents can be introduced to probe the steric tolerance of a binding site.

Integration of the Triazolyl Butanamine Moiety with Other Pharmacophores for Multifunctional Molecules

A powerful strategy in modern drug design is the creation of hybrid molecules that integrate two or more pharmacophores to achieve multi-target activity or to enhance the potency and selectivity for a single target. The 4-(2H-1,2,3-triazol-2-yl)butan-1-amine moiety is an excellent building block for such molecular hybridization.

The terminal amine group of the butanamine linker provides a convenient attachment point for a wide range of other bioactive scaffolds. For example, it can be acylated or alkylated to introduce pharmacophores known to interact with specific biological targets. This approach allows for the systematic exploration of chemical space and the development of multifunctional molecules with tailored pharmacological profiles. The triazole ring itself can be synthesized via click chemistry, a highly efficient and versatile reaction that allows for the modular assembly of complex molecular architectures from smaller building blocks.

An example of this approach is the conjugation of the triazolyl butanamine moiety with known enzyme inhibitors or receptor ligands. By tethering the triazole-amine scaffold to a pharmacophore with a known biological activity, it is possible to create novel hybrid molecules with enhanced properties, such as improved cell permeability, altered metabolic stability, or a modified mode of action.

Hybrid Molecule Component 1LinkerHybrid Molecule Component 2Potential Therapeutic Area
This compoundAmide BondKnown Kinase InhibitorOncology
This compoundAlkyl ChainGPCR LigandNeuroscience
This compoundEster LinkageAntimicrobial AgentInfectious Diseases

Exploration of Diverse Amine Linkers and Triazole Substitutions for Structure Optimization

Systematic structural modifications of the this compound scaffold are essential for optimizing its biological activity. This involves the exploration of diverse amine linkers and various substitutions on the triazole ring to probe the structure-activity relationships.

The length and flexibility of the amine linker can be varied to fine-tune the distance and orientation between the triazole ring and any attached pharmacophores. For instance, shortening or lengthening the butyl chain to propyl or pentyl, respectively, can have a profound impact on binding affinity. Furthermore, the introduction of conformational constraints, such as the incorporation of cyclic structures within the linker, can lock the molecule into a bioactive conformation and improve selectivity.

Modification of the triazole ring offers another avenue for structural optimization. The accessible positions on the 1,2,3-triazole ring can be functionalized with a variety of substituents to modulate the molecule's steric, electronic, and lipophilic properties. Structure-activity relationship studies often involve the synthesis of a library of analogs with different substituents on the triazole ring to identify the optimal substitution pattern for a given biological target.

Linker ModificationTriazole SubstitutionRationale for Optimization
Shortening the alkyl chain (e.g., propyl)Introduction of a small alkyl groupTo probe for tighter binding pockets
Lengthening the alkyl chain (e.g., pentyl)Addition of a phenyl groupTo explore larger binding domains and potential π-stacking interactions
Introducing rigidity (e.g., cyclic linker)Halogen substitution (e.g., F, Cl)To improve conformational stability and modulate electronic properties
Branching of the alkyl chainIncorporation of a hydroxyl groupTo investigate steric tolerance and introduce hydrogen bonding capabilities

Through these systematic explorations of the chemical space around the this compound scaffold, researchers can develop advanced analogs and hybrid architectures with improved therapeutic potential.

Interdisciplinary Research Directions and Potential Applications of 1,2,3 Triazole Amine Scaffolds

Applications in Materials Science

The 1,2,3-triazole scaffold is a versatile component in the design and synthesis of advanced materials, owing to its straightforward formation via click chemistry and its robust chemical nature. mdpi.com Triazole derivatives are integral to the development of new polymers, coatings, and metal-organic frameworks (MOFs). mdpi.comchemijournal.com The click reaction facilitates the functionalization of polymers and the modification of surfaces, allowing for the creation of materials with tailored properties. mdpi.com

In polymer chemistry, 1,2,3-triazoles can act as stable linkages, connecting polymer chains to create complex architectures. Their resistance to acidic or basic hydrolysis, as well as to oxidizing and reducing conditions, contributes to the durability of the resulting polymers. researchgate.net The triazole ring's ability to form coordination complexes with metal ions is leveraged in the creation of MOFs, which have applications in gas storage, catalysis, and drug delivery. chemijournal.com Furthermore, the quality of triazoles as ligands for metals has made them useful in protective coatings, such as those used in cooling systems. tandfonline.com The unique electronic structure of the triazole ring also finds use in electronic materials, where derivatives of the isomeric 1,2,4-triazole (B32235) have demonstrated electron-transport and hole-blocking properties. researchgate.net

Corrosion Inhibition Properties of Triazole Derivatives

Derivatives of 1,2,3-triazole are highly effective organic corrosion inhibitors for a variety of metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. encyclopedia.pubnih.govnih.gov Their efficacy stems from the presence of heteroatoms (nitrogen) and π-electrons within the aromatic triazole ring, which facilitate the molecule's adsorption onto the metal surface. encyclopedia.pubijcsi.pro This adsorption forms a protective film that shields the metal from corrosive agents. ijcsi.pro

The mechanism of inhibition involves the interaction between the triazole molecule and the metal surface, which can occur through several types of adsorption:

Chemisorption: Involving the sharing of electrons between the triazole and the metal. encyclopedia.pub

Physisorption (Electrostatic Adsorption): Resulting from the electrostatic attraction between charged inhibitor molecules and the charged metal surface. encyclopedia.pubencyclopedia.pub

Donor-Acceptor Interactions: Occurring between the π-electrons of the triazole ring and the vacant d-orbitals of the metal atoms. encyclopedia.pub

These organic inhibitors are generally considered less toxic, effective at low concentrations, and better at film-forming compared to many inorganic inhibitors. encyclopedia.pub They typically function as mixed-type inhibitors, meaning they slow down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. encyclopedia.pubrsc.org The efficiency of inhibition is influenced by the inhibitor's concentration and the operating temperature. ijcsi.pro

Corrosion Inhibition Efficiency of Selected Triazole Derivatives
InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO2Et]Mild Steel1.0 M HCl1.0 x 10⁻³ M95.3 rsc.org
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2]Mild Steel1.0 M HCl1.0 x 10⁻³ M95.0 rsc.org
1,2,3-triazole with azomethine linkage (Compound 1)Mild SteelAcidic MediumNot Specified92.27 ijcsi.pro

Supramolecular Chemistry and Non-Covalent Interactions

The field of supramolecular chemistry, which focuses on "chemistry beyond the molecule," heavily relies on non-covalent interactions to construct large, well-organized assemblies from smaller molecular components. nih.gov The 1,2,3-triazole ring is an exceptional building block in this field due to its capacity for diverse supramolecular interactions. rsc.orgrsc.org These interactions include hydrogen bonding, anion-π interactions, and metal coordination. rsc.orgnih.gov

The 1,2,3-triazole unit possesses unique electronic properties that make it an excellent surrogate for the trans-amide bond in peptides. mdpi.comnih.gov The dipole moment of the triazole is similar to that of an amide bond, and the polarized C-H bond on the triazole ring can act as a hydrogen bond donor, akin to the N-H group in an amide. mdpi.comnih.gov The nitrogen atoms (N2 and N3) can act as weak hydrogen bond acceptors. mdpi.com This biomimicry allows for the stabilization of peptide structures and the creation of peptidomimetics with enhanced resistance to enzymatic degradation. mdpi.com

Alkylation of the triazole ring to form a 1,2,3-triazolium cation enhances its ability to bind anions through charge-assisted hydrogen bonding and anion-π interactions. nih.govbeilstein-journals.org This property is exploited in the design of receptors for the molecular recognition of anionic species. nih.govbeilstein-journals.org The versatility of the triazole scaffold has enabled the synthesis of complex supramolecular structures such as:

Macrocycles: Cyclic molecules that can act as hosts for ions and small molecules. nih.gov

Mechanically Interlocked Molecules: Such as catenanes (interlocked rings) and rotaxanes (a ring threaded onto an axle), which are foundational to the development of molecular machines. nih.gov

Sensors: Triazole-based systems can be designed to detect specific ions or changes in pH. nih.gov

These applications highlight the triazole's role not just as a passive linker, but as an active functional unit in the construction of complex and dynamic molecular systems. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2H-1,2,3-Triazol-2-yl)butan-1-amine, and how can reaction conditions be optimized for yield?

  • The synthesis of triazole-containing amines often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, alkyne precursors can react with azides under mild conditions (room temperature, aqueous/organic solvent mixtures) to form the triazole ring. Optimization may include varying catalysts (e.g., Cu(I) salts), solvent polarity, and reaction time to maximize yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the amine product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • 1H/13C NMR : To confirm the presence of the triazole ring (distinct proton signals at δ 7.5–8.0 ppm) and the butan-1-amine chain (amine protons at δ 1.5–2.5 ppm).
  • FT-IR : Identifies N-H stretching (~3300 cm⁻¹) and triazole C=N/C-N vibrations (~1500–1600 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures purity and stoichiometric composition .

Q. What are common challenges in the purification of this compound, and how are they addressed?

  • Hydroscopicity : The amine group may absorb moisture, requiring anhydrous conditions during handling.
  • Byproduct Removal : Use gradient elution in column chromatography to separate unreacted azides or alkynes.
  • Crystallization Issues : Optimize solvent systems (e.g., ethanol/water mixtures) to obtain high-purity crystals .

Advanced Research Questions

Q. How can SHELXL be employed to refine the crystal structure of this compound, particularly in cases of twinned data?

  • Twin Refinement : Use the TWIN and BASF commands in SHELXL to model twinning ratios and refine against high-resolution data.
  • Disorder Handling : Apply PART and SUMP instructions to resolve disordered triazole or amine groups.
  • Validation Tools : Cross-check refinement results with PLATON or Coot to ensure geometric accuracy and electron density fit .

Q. What strategies resolve contradictions in bioactivity data between different studies on triazole-containing amines?

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for TRPM8 antagonism studies) and control compounds.
  • Data Normalization : Use internal standards (e.g., % inhibition relative to a reference inhibitor) to account for inter-experimental variability.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables, such as solvent effects or impurity interference .

Q. How to design SAR studies to evaluate the impact of substituent variations on the biological activity of this compound derivatives?

  • Substituent Libraries : Synthesize derivatives with modifications at the triazole position (e.g., methyl, fluoro, or aryl groups) and the butan-1-amine chain (e.g., branching or elongation).
  • Activity Profiling : Test compounds in dose-response assays (e.g., IC50 determination) against relevant biological targets (e.g., enzymes or ion channels).
  • Computational Modeling : Use docking software (e.g., AutoDock Vina) to correlate substituent effects with binding affinity predictions .

Q. When encountering discrepancies between computational modeling and experimental crystallographic data for triazole derivatives, what validation methods are recommended?

  • Force Field Adjustment : Optimize parameters for triazole rings in molecular dynamics simulations to better match observed bond lengths/angles.
  • Electron Density Analysis : Compare DFT-calculated electrostatic potential maps with experimental X-ray maps to identify mismatches.
  • Multi-Conformer Models : Refine structures using REFMAC5 or PHENIX to account for flexible amine or triazole moieties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.